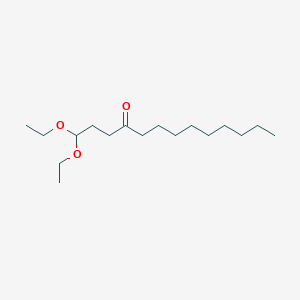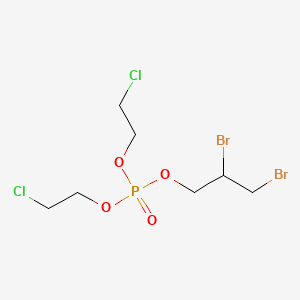![molecular formula C13H18O4 B14295552 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde CAS No. 117420-31-2](/img/structure/B14295552.png)
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H18O4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-(2-ethoxyethoxy)ethoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with 2-(2-ethoxyethoxy)ethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-[2-(2-Ethoxyethoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Ethoxyethoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. The ethoxyethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
4-Ethoxybenzaldehyde: Lacks the ethoxyethoxy groups, resulting in different chemical properties and reactivity.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in solubility and reactivity.
4-[2-(2-Propoxyethoxy)ethoxy]benzaldehyde: Contains propoxy groups, which may affect its physical and chemical properties.
Uniqueness: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple ethoxy groups can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Properties
CAS No. |
117420-31-2 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-2-15-7-8-16-9-10-17-13-5-3-12(11-14)4-6-13/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
SGSFZKDLCPVZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
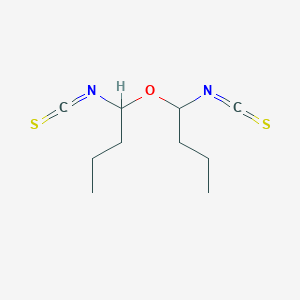

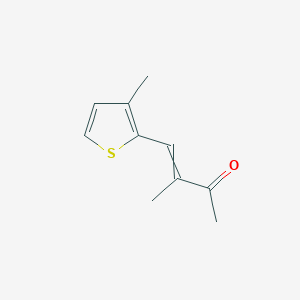
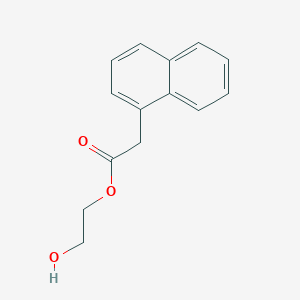

![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)

![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
